molecular formula C18H18N2O2 B256791 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Numéro de catalogue B256791
Poids moléculaire: 294.3 g/mol
Clé InChI: TVXSAMQTZYQCMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, also known as PHAA, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of acridine and has a unique structure that makes it a promising candidate for drug development.

Mécanisme D'action

The exact mechanism of action of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is not fully understood. However, it is believed to act through multiple pathways. 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to inhibit the aggregation of amyloid-beta protein by binding to the protein and preventing its self-assembly into toxic oligomers. 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has also been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism against oxidative stress. This pathway leads to the upregulation of antioxidant enzymes and the detoxification of reactive oxygen species.
Biochemical and Physiological Effects:
9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products. 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to improve cognitive function in animal models of Alzheimer's disease and to protect dopaminergic neurons from oxidative stress-induced damage.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione for lab experiments is its unique structure, which makes it a promising candidate for drug development. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is its poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione. One direction is the development of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione derivatives with improved solubility and bioavailability. Another direction is the study of the pharmacokinetics and pharmacodynamics of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione and to determine its potential therapeutic applications in other diseases.

Méthodes De Synthèse

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can be synthesized through a multi-step process starting from 2,3-dichloropyridine. The first step involves the reaction of 2,3-dichloropyridine with ethyl acetoacetate in the presence of a base such as potassium carbonate. This reaction leads to the formation of 3,4-dihydro-2H-pyran-2-one. The second step involves the reaction of 3,4-dihydro-2H-pyran-2-one with 2,3-dichlorobenzaldehyde in the presence of a base such as sodium hydride. This reaction leads to the formation of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione.

Applications De Recherche Scientifique

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to inhibit the aggregation of amyloid-beta protein, which is one of the hallmarks of Alzheimer's disease. It has also been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is a characteristic feature of Parkinson's disease.

Propriétés

Nom du produit

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Formule moléculaire

C18H18N2O2

Poids moléculaire

294.3 g/mol

Nom IUPAC

9-pyridin-3-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

InChI

InChI=1S/C18H18N2O2/c21-14-7-1-5-12-17(14)16(11-4-3-9-19-10-11)18-13(20-12)6-2-8-15(18)22/h3-4,9-10,16,20H,1-2,5-8H2

Clé InChI

TVXSAMQTZYQCMX-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)C1

SMILES canonique

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)C1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.